molecular formula C10H10N2O B13489959 3-Phenyl-isoxazol-5-YL-methylamine

3-Phenyl-isoxazol-5-YL-methylamine

Cat. No.: B13489959
M. Wt: 174.20 g/mol
InChI Key: FGZXUZFKZDXWPY-UHFFFAOYSA-N
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Description

3-Phenyl-isoxazol-5-YL-methylamine is a compound with significant interest in the field of medicinal chemistry. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-isoxazol-5-YL-methylamine typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-isoxazol-5-YL-methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents like sodium hypochlorite, leading to the formation of nitrile oxide intermediates .

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, triethylamine

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products: The major products formed from these reactions include 3,5-disubstituted isoxazoles and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-Phenyl-isoxazol-5-YL-methylamine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-isoxazol-5-YL-methylamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its potential as an acetylcholinesterase inhibitor and its diverse applications in medicinal chemistry highlight its significance .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-methyl-3-phenyl-1,2-oxazol-5-amine

InChI

InChI=1S/C10H10N2O/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7,11H,1H3

InChI Key

FGZXUZFKZDXWPY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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